molecular formula C21H17ClN4O3S2 B11382180 5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide

Cat. No.: B11382180
M. Wt: 473.0 g/mol
InChI Key: VGZUWSWGLCEKEM-UHFFFAOYSA-N
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Description

5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of Benzothiazole Core: Starting with the synthesis of the benzothiazole core by reacting 2-aminothiophenol with a suitable aldehyde or ketone.

    Pyrimidine Ring Construction: The pyrimidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Chlorination and Sulfonylation: Introduction of the chloro and methanesulfonyl groups through chlorination and sulfonylation reactions, respectively.

    Final Coupling: Coupling the benzothiazole and pyrimidine moieties under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would typically involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound could be studied for its catalytic properties in organic reactions.

    Material Science:

Biology

    Antimicrobial Activity: Benzothiazole derivatives are often investigated for their antimicrobial properties.

    Enzyme Inhibition: Potential use as inhibitors of specific enzymes involved in disease pathways.

Medicine

    Drug Development: Exploration as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry

    Agriculture: Possible use as a pesticide or herbicide.

    Dye and Pigment Industry: Utilization in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives exert their effects by interacting with specific proteins or enzymes, leading to inhibition or activation of biological pathways. The molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds with similar benzothiazole cores.

    Pyrimidine Derivatives: Compounds with pyrimidine rings and similar functional groups.

Uniqueness

The uniqueness of 5-CHLORO-N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C21H17ClN4O3S2

Molecular Weight

473.0 g/mol

IUPAC Name

5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C21H17ClN4O3S2/c1-12-3-6-14(7-4-12)11-31(28,29)21-23-10-15(22)18(25-21)19(27)26-20-24-16-8-5-13(2)9-17(16)30-20/h3-10H,11H2,1-2H3,(H,24,26,27)

InChI Key

VGZUWSWGLCEKEM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NC4=C(S3)C=C(C=C4)C)Cl

Origin of Product

United States

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